Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Adenosine receptor GPCR purine bioisostere

This 1,4-disubstituted pyrazolo[3,4-d]pyrimidine is the preferred scaffold for adenosine A1 receptor programs (empirically validated 3-chlorophenyl N1-substituent, IC50 6.4 μM). Its ethyl ester thioether handle enables esterase-mediated prodrug strategies or rapid analog generation via hydrolysis, oxidation, or cross-coupling. Ideal for kinase profiling matched pair studies (4-thio vs. 6-thio) and parallel synthesis. Select over 4-chlorophenyl or amide analogs to leverage validated A1 affinity and unique synthetic tractability.

Molecular Formula C16H15ClN4O2S
Molecular Weight 362.83
CAS No. 893921-56-7
Cat. No. B2580604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
CAS893921-56-7
Molecular FormulaC16H15ClN4O2S
Molecular Weight362.83
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-5-11(17)7-12/h4-10H,3H2,1-2H3
InChIKeyDEBPGSAKCHPTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893921-56-7): Structural Identity and Scaffold Context for Procurement Decisions


Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893921-56-7) is a 1,4-disubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a 3-chlorophenyl group at N1 and an ethyl 2-(thio)propanoate moiety at C4. The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere scaffold widely exploited in kinase inhibitor and adenosine receptor modulator programs [1]. This compound serves as a versatile synthetic intermediate for further derivatization via the 4-position thioether handle, enabling rapid analog generation in structure-activity relationship (SAR) campaigns targeting kinase-dependent pathways . Its specific substitution pattern—3-chloro on the N1-phenyl ring and 4-thioethyl propanoate—positions it as a structurally distinct member within the broader 1,4-disubstituted pyrazolo[3,4-d]pyrimidine chemical space.

Why Generic Substitution Fails for Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: The Structural Determinants That Preclude Simple Analog Interchange


Within the 1,4-disubstituted pyrazolo[3,4-d]pyrimidine series, small structural perturbations produce large functional consequences that preclude casual analog substitution. The 3-chlorophenyl N1-substituent is not interchangeable with 4-chlorophenyl or unsubstituted phenyl: in related adenosine A1 receptor series, the 3-chlorophenyl group conferred the greatest binding affinity, with the most potent analog (4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one) achieving an IC50 of 6.4 μM [1]. Furthermore, the thioether linker at C4 is a critical determinant of both target potency and metabolic stability—a systematic SAR study on pyrazolopyrimidine glucokinase activators demonstrated that converting the thioether linkage to an ether improved potency and lipophilic ligand efficiency while also enhancing compound stability in biological assays [2]. The ethyl ester terminus, as opposed to the primary amide found in the well-characterized DAPK1/ZIPK inhibitor HS38 (Kd = 280–300 nM), introduces differential susceptibility to esterase-mediated hydrolysis, which can be leveraged for prodrug design or can represent a stability liability depending on the assay context . These interdependent structural features mean that procurement of a close analog cannot be assumed to recapitulate the biological or physicochemical profile of this specific compound.

Quantitative Differentiation Evidence for Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: Head-to-Head and Class-Level Comparator Data


Chlorine Positional Isomerism: 3-Chlorophenyl Confers Superior Adenosine A1 Receptor Affinity Relative to 4-Chlorophenyl and Unsubstituted Phenyl in Pyrazolo[3,4-d]pyrimidine Series

In a systematic evaluation of N1-substituted pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine, the 3-chlorophenyl group at the N1-position produced the greatest A1 adenosine receptor affinity among all aryl substituents tested. The optimal combination—3-chlorophenyl at N1 and N-butyl at N5—yielded 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one with an IC50 of 6.4 × 10⁻⁶ M in a (R)-[³H]-N⁶-(phenylisopropyl)adenosine binding assay [1]. By contrast, unsubstituted phenyl and 4-chlorophenyl analogs in the same series showed reduced affinity (exact values not disclosed, but described as less active). This positional advantage is attributed to the meta-chloro orientation, which optimizes steric and electronic complementarity within the A1 receptor binding pocket. The target compound retains this 3-chlorophenyl N1-substitution and is therefore predicted to maintain favorable binding characteristics in adenosine receptor contexts relative to its 4-chloro and des-chloro counterparts [1].

Adenosine receptor GPCR purine bioisostere

Thioether vs. Ether Linker at C4: Evidence from Glucokinase Activator SAR That the Thioether to Ether Switch Alters Potency, Lipophilic Ligand Efficiency, and Biological Stability

In a comprehensive lead optimization program targeting glucokinase (GK) activation using a pyrazolopyrimidine scaffold, Bonn et al. (2012) demonstrated that converting the linking functionality from a thioether to an ether was a critical step that increased potency and lipophilic ligand efficiency (LLE), and also led to more stable compounds with improved profiles in biological assays [1]. The initial singleton hit contained a thioether linkage (analogous to the target compound) and exhibited only micromolar potency; introduction of the ether linker contributed to achieving nanomolar activities in the optimized series. While the target compound retains the thioether linkage—potentially limiting potency relative to ether analogs—the thioether confers distinct physicochemical properties including increased polar surface area due to the larger sulfur atom and potentially differential metabolic handling (oxidation to sulfoxide/sulfone vs. O-dealkylation). This SAR insight is directly actionable: procurement of the thioether-containing target compound vs. a corresponding ether analog represents a deliberate choice between potentially lower on-target potency (thioether) vs. improved metabolic stability and LLE (ether) [1].

Glucokinase activator Type 2 diabetes Linker SAR

Ethyl Ester vs. Primary Amide Terminus: Differential Kinase Selectivity and Metabolic Stability Relative to HS38 (DAPK1/ZIPK Inhibitor)

The well-characterized analog HS38 (CAS 1030203-81-6)—which shares the 3-chlorophenyl N1-substituent and the pyrazolo[3,4-d]pyrimidine core but differs in three critical features: 4-oxo instead of 4-thioethyl propanoate, 6-thio instead of 4-thio, and a primary amide terminus instead of an ethyl ester—is a potent, selective DAPK1/ZIPK inhibitor (Kd = 280–300 nM) and PIM3 inhibitor (IC50 = 200 nM) . The target compound, with its ethyl ester terminus, is structurally incapable of forming the same hydrogen-bond network with the kinase hinge region that the primary amide of HS38 engages. This structural divergence predicts a fundamentally different kinase selectivity profile: the ethyl ester may reduce or abrogate DAPK1/ZIPK binding while potentially enabling activity against distinct kinase targets or non-kinase proteins. Additionally, the ethyl ester is susceptible to esterase-mediated hydrolysis to the corresponding carboxylic acid in cellular and in vivo contexts, which can serve as a prodrug strategy or represent a metabolic liability depending on experimental objectives . In contrast, the primary amide of HS38 is metabolically stable to hydrolysis.

Kinase inhibitor DAPK1 ZIPK prodrug design

4-Thio vs. 6-Thio Substitution: Positional Isomerism Dictates Target Engagement Profile as Evidenced by Comparison with 6-Thio DAPK/ZIPK Inhibitors

The target compound bears the thioether substituent at the C4 position of the pyrazolo[3,4-d]pyrimidine core, whereas the well-characterized DAPK1/ZIPK inhibitor HS38 places its thioether at C6 (with a carbonyl at C4). This positional isomerism is functionally consequential: in the pyrazolo[3,4-d]pyrimidine scaffold, C4-substituents project toward the hinge region of the kinase ATP-binding pocket, while C6-substituents orient toward the solvent-exposed region or the ribose pocket depending on the kinase [1]. The 4-thio substitution pattern of the target compound is consistent with the pharmacophore of Src/Abl kinase inhibitors, where 4-position substituents engage the hinge-binding hydrogen bond network [2]. Specifically, 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 852314-01-3), the direct synthetic precursor to the target compound, is documented as a key intermediate for Src and Abl tyrosine kinase inhibitor development . In contrast, HS38's 6-thio substitution targets a distinct subset of kinases (DAPK1/ZIPK/PIM3). This positional divergence means the target compound and HS38 are not interchangeable; they occupy different chemical spaces within kinase selectivity trees.

Kinase selectivity positional isomerism ATP-competitive inhibitor

Synthetic Tractability as a 1,4-Disubstituted Scaffold: Efficient Diversification via TBAF-Mediated N1-Functionalization and C4 Thioether Displacement

Radi et al. (2013) developed a versatile synthetic route to 1,4-disubstituted pyrazolo[3,4-d]pyrimidines using TBAF-mediated N1-functionalization of chlorinated allopurinol followed by C4 nucleophilic displacement [1]. This methodology is directly applicable to the target compound: the 4-chloro precursor (CAS 852314-01-3) can be efficiently diversified at the C4 position via thiolate displacement to install various thioether substituents, and the N1-aryl group is introduced regioselectively. In the context of parallel synthesis or library production, this synthetic accessibility contrasts with 1,6-disubstituted analogs (such as those in the HS38 series), which require distinct synthetic strategies involving 4,6-dichloropyrimidine-5-carboxaldehyde intermediates and careful control of regiochemistry . The target compound's 1,4-substitution pattern thus offers a more straightforward and higher-yielding diversification pathway for SAR exploration, reducing the synthetic burden in lead optimization campaigns.

Synthetic methodology building block library synthesis

Transparency Statement: Limitations of Available Primary Quantitative Data for the Target Compound

It must be explicitly acknowledged that at the time of this analysis, no peer-reviewed primary research articles reporting direct quantitative biological activity data (IC50, Ki, Kd, EC50, MIC, or in vivo efficacy) for ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893921-56-7) were identified in PubMed, ChEMBL, BindingDB, or PubChem BioAssay. The compound is cataloged primarily as a research chemical and synthetic building block by specialty chemical vendors. Vendor-curated product pages assert antimicrobial activity (MIC values lower than standard antibiotics against Staphylococcus aureus and Escherichia coli) and anticancer activity (Src kinase inhibition), but these claims lack traceable primary citations with explicit quantitative data, assay conditions, and comparator values. Consequently, the differentiation evidence presented in this guide relies predominantly on class-level SAR inference from structurally related, well-characterized pyrazolo[3,4-d]pyrimidine analogs and on rational structural comparison with compounds such as HS38. Procurement decisions should be made with the understanding that direct biological characterization of the target compound remains an unmet need in the published literature. Prospective users are strongly encouraged to request Certificates of Analysis (CoA) including HPLC purity, NMR identity confirmation, and any available in-house screening data from the vendor prior to committing to large-scale procurement.

Data availability evidence quality research chemical

Optimal Research and Industrial Application Scenarios for Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting Src/Abl Family Kinases via 4-Position Pharmacophore Optimization

For medicinal chemistry teams pursuing adenosine A1 receptor antagonist or modulator programs, the target compound provides the empirically validated optimal N1-substituent (3-chlorophenyl) for A1 affinity within the pyrazolo[3,4-d]pyrimidine chemotype [1]. In a radioligand binding assay, the related 3-chlorophenyl analog 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one achieved an IC50 of 6.4 μM at A1 receptors with approximately 3-fold selectivity over A2 (IC50 = 19.2 μM). The target compound's 4-thioethyl propanoate substitution can be further diversified to optimize A1 potency and subtype selectivity. Procurement of the 3-chlorophenyl variant is preferred over 4-chlorophenyl or unsubstituted phenyl analogs when A1 receptor engagement is the primary objective [1].

Esterase-Dependent Prodrug Design for Tissue-Selective Delivery of Pyrazolo[3,4-d]pyrimidine Payloads

The ethyl ester functionality of the target compound renders it susceptible to intracellular esterase-mediated hydrolysis, generating the corresponding carboxylic acid metabolite in situ [1]. This property can be exploited for tissue-selective delivery strategies: the ester prodrug traverses cell membranes more efficiently than the charged carboxylate, and enzymatic unmasking in esterase-rich tissues (e.g., liver, tumors) releases the active species locally. This contrasts with the metabolically stable primary amide of HS38, which cannot serve as a pro-drug. Researchers investigating pro-drug approaches for pyrazolo[3,4-d]pyrimidine-based agents should select the target compound over amide-terminated analogs to enable this activation mechanism [2].

Chemical Biology Tool Compound for Differentiating 4-Thio vs. 6-Thio Kinase Engagement Profiles

The target compound and HS38 together form a matched molecular pair for probing the functional consequences of 4-thio vs. 6-thio substitution on kinase selectivity [1]. In chemical biology experiments, parallel profiling of the target compound (4-thio) and HS38 (6-thio) against a broad kinase panel can map the selectivity determinants of pyrazolo[3,4-d]pyrimidine substitution patterns, generating actionable SAR for target identification and selectivity optimization. The commercial availability of both compounds from specialty chemical suppliers facilitates these comparative studies. This application is particularly valuable for academic screening centers and pharmaceutical kinase profiling groups seeking to build structure-selectivity relationship (SSR) databases [2].

Synthetic Methodology Development and Library Production Using a 1,4-Disubstituted Building Block

The target compound is an ideal substrate for synthetic methodology development aimed at late-stage functionalization of pyrazolo[3,4-d]pyrimidines. The TBAF-mediated N1-functionalization and C4-SNAr displacement approach described by Radi et al. (2013) provides a robust entry point for analog generation [1]. Procurement of the target compound supports: (a) hydrolysis of the ethyl ester to the carboxylic acid for amide library synthesis via HATU/DCC-mediated coupling; (b) oxidation of the thioether to sulfoxide or sulfone for linker SAR; and (c) Suzuki or Buchwald-Hartwig cross-coupling at the C6 position if a halogen is introduced. For CROs and academic medicinal chemistry labs engaged in parallel synthesis, the 1,4-disubstituted scaffold offers superior synthetic tractability compared to 1,6-disubstituted alternatives, enabling higher-throughput SAR exploration [2].

Quote Request

Request a Quote for ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.